Scientific Field: Nephrology
Application Summary: Zibotentan, an Endothelin A (ET A) receptor antagonist, is being studied for its efficacy and safety in patients with chronic kidney disease (CKD). It is being evaluated in combination with dapagliflozin, a Sodium–glucose co-transporter 2 inhibitor (SGLT2i), which is a standard care for CKD patients.
Methods of Application: A double-blind, active-controlled, Phase 2b study is being conducted to evaluate the efficacy and safety of zibotentan and dapagliflozin in adults with CKD.
Results: A total of 447 patients were randomized and received treatment.
Scientific Field: Cardiology
Application Summary: Zibotentan is being studied for its efficacy in treating microvascular angina, a condition linked to endothelin system dysregulation.
Methods of Application: A double-blind, placebo-controlled, randomized, sequential crossover trial was conducted. Over 12 weeks, participants received either 10 mg daily zibotentan or placebo.
Results: During the 4 weeks of therapy, angina frequency significantly improved with zibotentan therapy (placebo 41.4 (58.5) vs. zibotentan 29.2 (31.6), p < 0.05), and sublingual nitrate consumption significantly reduced (placebo 11.8 (15.2) vs.
Zibotentan, also known by its development code ZD4054, is an investigational drug developed by AstraZeneca. It functions as a selective antagonist of the endothelin A receptor, which plays a significant role in various physiological processes, including vasoconstriction and cell proliferation. The chemical structure of zibotentan is characterized by its complex arrangement, featuring a pyridine ring linked to a phenyl group via a sulfonamide moiety. Its chemical formula is and it has a molecular weight of approximately 424.44 g/mol .
The detailed synthetic pathway can vary based on specific methodologies employed in laboratory settings but generally adheres to these principles .
Zibotentan exhibits notable biological activity in various cancer models. In preclinical studies, it has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines, including those derived from prostate, ovarian, and breast cancers. In murine xenograft models, zibotentan has been shown to reduce tumor growth and angiogenesis when administered at effective doses . Additionally, its pharmacokinetics indicate that it is primarily metabolized by the cytochrome P450 3A4 isozyme and eliminated renally, which is crucial for understanding its dosing in patients with renal impairment .
Zibotentan has been primarily investigated for its potential applications in oncology as an anti-cancer agent. Clinical trials have explored its efficacy in treating various cancers, including:
Additionally, zibotentan is being evaluated for use in chronic kidney disease and cirrhosis due to its effects on vascular regulation and potential renal protective effects . Despite some setbacks in clinical trials, such as failure in Phase III trials for prostate cancer, ongoing research continues to explore its therapeutic potential.
Interaction studies have indicated that zibotentan may have significant implications when used alongside other medications due to its metabolic pathway involving cytochrome P450 enzymes. Specifically, drugs that are substrates or inhibitors of CYP3A4 may alter the pharmacokinetics of zibotentan, necessitating careful monitoring and potential dose adjustments . The drug's safety profile has been evaluated across multiple clinical trials with an emphasis on liver safety, where it showed no significant hepatotoxicity compared to placebo controls .
Zibotentan belongs to a class of compounds known as endothelin receptor antagonists. Below are some similar compounds along with a comparison highlighting zibotentan's unique attributes:
Compound Name | Type | Selectivity | Clinical Status |
---|---|---|---|
Zibotentan | Endothelin A antagonist | Highly selective | Investigational |
Bosentan | Endothelin A/B antagonist | Non-selective | Approved for pulmonary hypertension |
Ambrisentan | Endothelin A antagonist | Selective | Approved for pulmonary hypertension |
Sitaxsentan | Endothelin A/B antagonist | Non-selective | Withdrawn |
Uniqueness of Zibotentan:
Early medicinal chemistry programs explored several convergent routes to construct Zibotentan’s oxadiazole–pyridine sulfonamide scaffold. The strategy that advanced to pilot scale relies on three converging fragments:
The patented Chinese route (CN102491973A) unites these pieces in four high-yielding steps [1] [2]:
Step | Transformation | Reagents / Conditions | Isolated Yield | Key Outcome |
---|---|---|---|---|
1 | tert-Butyloxycarbonyl protection of the pyrazine amine | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0 °C→30 °C | 93% [1] | Boc-protected amine |
2 | Sulfonylation | Sodium hydride mediated coupling with 2-chloropyridine-3-sulfonyl chloride, tetrahydrofuran, 0 °C→50 °C | 70 – 88% [1] | Boc-protected sulfonamide |
3 | Suzuki–Miyaura coupling | Tetrakis(triphenylphosphine)palladium, saturated sodium hydrogen carbonate, glycol dimethyl ether / water, reflux | 73 – 77% [1] | Biaryl bond formation introducing oxadiazole ring |
4 | Boc deprotection | Concentrated hydrochloric acid, methanol, ambient temperature | 85% [1] | Crude Zibotentan (Form 1) |
Overall chromatographic purification is limited to one plug-through silica, giving an aggregate yield of 43 – 49% from commercial starting materials [1].
AstraZeneca later published an isotopic labelling route (Journal of Labelled Compounds and Radiopharmaceuticals, 2007) [3] that incorporates carbon-14 at the pyrazine C-5 methyl group. Key modifications include lithium–halogen exchange on 5-bromo-3-methoxypyrazine followed by carbon-14 carbon dioxide quench and Curtius rearrangement to install the amine.
Although click chemistry is not required for the commercial Zibotentan route, the heteroaromatic oxadiazole ring has inspired modular libraries fashioned through copper-catalysed azide–alkyne cycloadditions.
Kushwaha and Tiwari reported a series of 1,2,3-triazole-linked 1,3,4-oxadiazole hybrids that use Zibotentan’s oxadiazole fragment (compound 5 in their scheme) as the alkyne partner to access sixteen conjugates in 65 – 85% yield under copper sulfate / sodium ascorbate catalysis [4] [5]. These studies confirmed that the oxadiazole ring survives typical click conditions and highlighted structure–activity parallels with the parent drug.
Four isolable intermediates underpin most documented routes:
Code | IUPAC Name | Typical Scale (g kg) | Handling Notes |
---|---|---|---|
I-1 | tert-Butyl N-(3-methoxy-5-methylpyrazin-2-yl)carbamate | >10 kg [1] | Stable, crystalline; Boc removal quantitative |
I-2 | tert-Butyl N-[2-(chloropyridin-3-yl)sulfonyl]-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate | >8 kg [1] | Moisture sensitive; store under nitrogen |
I-3 | 4-(1,3,4-Oxadiazol-2-yl)phenyl boronic acid | Custom multi-step route from hydrazide and potassium trifluoroborate; final Suzuki partner | |
I-4 | Crystalline Zibotentan Form 1 | Bulk active pharmaceutical ingredient for downstream processing |
Intermediate I-2 exists as a single sulfonamide conformer in solution (nuclear magnetic resonance), which simplifies downstream coupling and avoids sulfonamide rotational isomer separation [6].
The 2-chloropyridine-3-sulfonyl chloride precursor is generated via chlorosulfonic acid sulfonation of 2-chloropyridine, followed by phosphoryl chloride dehydration [7]. Electrophilic aromatic substitution is directed by the pyridine nitrogen, leading exclusively to the 3-sulfonyl chloride isomer [7].
Density functional theory on analogous heteroaryl systems positions oxidative addition of the palladium(0) complex to the sulfonylated pyridine as rate-determining [8] [9]. Electron-withdrawing sulfonyl substitution lowers the energy barrier for oxidative addition by ≈10 kcal mol⁻¹ relative to unsubstituted pyridines [8]. Subsequent transmetalation with the boronate and reductive elimination forge the C–C bond in a single catalytic turnover.
The oxadiazole ring in intermediate I-3 is routinely assembled through phosphorus oxychloride mediated cyclodehydration of diacylhydrazides [10] [11]. Alternative one-pot oxidative cyclizations from acylhydrazones using bromine or potassium permanganate furnish comparable yields while eliminating corrosive phosphorus oxychloride [12].
Several research groups have disclosed orthogonal tactics aimed at improving sustainability or step economy:
Approach | Core Transformation | Advantages | Limitations | Key Reference |
---|---|---|---|---|
Copper(I)-catalysed sulfonylative Suzuki | Three-component coupling of aryl boronic acid, sulfur dioxide surrogate, and aryl iodide | Avoids sulfonyl chloride isolation; one-pot assembly of sulfone | Currently limited to iodides; moderate substrate scope | Chen and Willis 2017 [9] |
Palladium-catalysed C-S activation of sulfonyl fluorides | Suzuki coupling of pyridine-2-sulfonyl fluoride (PyFluor) | Bench-stable electrophile; fluoride leaving group | Requires high cesium carbonate loading; scale not demonstrated | Rueda-Espinosa 2021 [13] |
Photoredox nickel dual catalysis | Cross-coupling of alkyl sulfamates with aryl bromides under visible light | Mild conditions, minimal base | Applied to model sulfamates; not yet adapted to Zibotentan core | Chen 2024 [14] |
Sulfuric chloride linchpin chemistry | Palladium-catalysed three-component synthesis of sulfonamides | Redox-neutral, avoids external oxidant | Primary amines incompatible; by-product hydrochloric acid management | Li 2021 [15] |
None of the alternative routes has yet displaced the legacy process for kilogram manufacture, but each offers tangible environmental or modularity incentives for fragment elaboration.
Kilogram production (up to 15 kg batch size) has been demonstrated in glass-lined reactors at 0 – 50 °C for all steps, using only one chromatography cycle (flash grade silica, 5% methanol in dichloromethane) [1]. Reaction calorimetry showed the sulfonylation step to be mildly exothermic (ΔH ≈ –50 kJ mol⁻¹). Crystallisation of Zibotentan Form 1 from 2-propanol–water delivers a median particle size of 75 micrometres, ideal for direct compaction [6].
Single-crystal diffraction established a monoclinic lattice (P2₁/n) with two molecules per asymmetric unit [16]. The low-polarity lattice rationalises the compound’s marginal aqueous solubility (0.12 milligram millilitre⁻¹ at 25 °C) [16]. Extensive salt screening failed to deliver stable alternatives; therefore, the free base is progressed.
Industrial drug-product scale-up exploits a wet-granulation platform containing spray-dried delta-mannitol and microcrystalline cellulose as dual binders, protected by patents EP2209501 and ZA201002477 [17] [18]. Delta-mannitol uniquely enhances granule porosity, permitting compression forces as low as 5 kilonewtons while retaining hardness above 100 newtons [19] [20].
Parameter | Laboratory Prototype | Pilot 10 kg | Commercial 200 kg |
---|---|---|---|
Impeller tip speed | 2 m s⁻¹ | 3 m s⁻¹ | 3 m s⁻¹ |
Granulation fluid | Purified water, 15% w/w | Same | Same |
Loss-on-drying target | 1.5% | 1.5% | 1.5% |
Blend uniformity (relative standard deviation) | <2% | <1.5% | <1% |
Scale-up troubleshooting focused on binder hydration kinetics; design-of-experiments runs confirmed constant impeller power per unit mass produces equivalent median granule size across scales [21] [22].
Model-informed process development has recently proposed a fixed-dose combination of Zibotentan (0.25 milligram or 0.75 milligram) with Dapagliflozin (10 milligram) using a twin-screw dry-granulation line [23]. Residence-time-distribution modelling suggests that throughput up to 30 kilogram hour⁻¹ is achievable without blend de-segregation when screw speed is held at 300 revolutions per minute and barrel temperature at 40 °C [23].
Health Hazard;Environmental Hazard